5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a methyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to minimize side reactions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which may contribute to its biological activity. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but lacks the methyl group.
N-(5-Bromo-1-methoxyindol-3-yl)methyl-N’-[4-(trifluoromethyl)phenyl]thiourea: Contains a bromine atom and a difluoromethyl group but has a different core structure
Uniqueness
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one is unique due to the presence of both a difluoromethyl group and a bromine atom on the dihydropyridinone ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1556472-90-2 |
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Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-11(6(4)12)7(9)10/h2-3,7H,1H3 |
InChI Key |
QHASDTVBBDEWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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